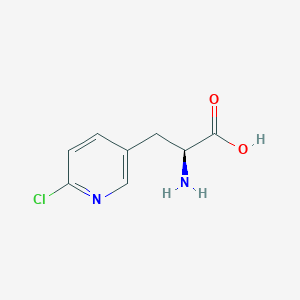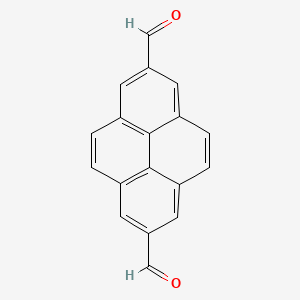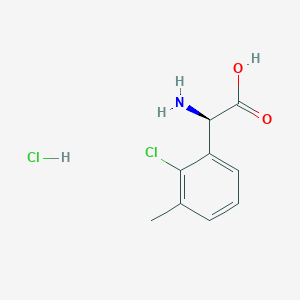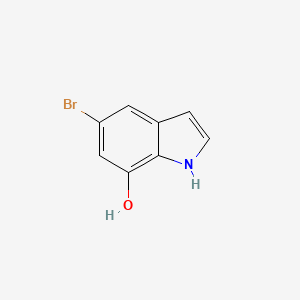![molecular formula C26H17N3O4 B13039344 2,5-Dioxopyrrolidin-1-yl4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoate](/img/structure/B13039344.png)
2,5-Dioxopyrrolidin-1-yl4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dioxopyrrolidin-1-yl4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a phenanthroimidazole moiety, which is known for its fluorescence properties, and a benzoate ester, which can participate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoate typically involves multiple steps, starting with the preparation of the phenanthroimidazole core. This can be achieved through a cyclization reaction involving a phenanthrene derivative and an appropriate amine. The resulting phenanthroimidazole is then esterified with 2,5-dioxopyrrolidin-1-yl benzoate under suitable conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The phenanthroimidazole moiety can be oxidized to form quinone derivatives.
Reduction: Reduction of the compound can lead to the formation of dihydro derivatives.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted benzoates.
科学的研究の応用
2,5-Dioxopyrrolidin-1-yl4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe due to its strong fluorescence properties, which can be utilized in various analytical techniques.
Biology: The compound can be used in bioimaging to visualize cellular structures and processes.
Industry: The compound can be used in the development of organic light-emitting diodes (OLEDs) due to its electronic properties.
作用機序
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoate involves its interaction with molecular targets through its functional groups. The phenanthroimidazole moiety can interact with various biomolecules through π-π stacking interactions, while the benzoate ester can undergo hydrolysis to release active compounds. These interactions can modulate biological pathways and processes, making the compound useful in various applications.
類似化合物との比較
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: Known for its use as a protein crosslinker.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Used to improve monoclonal antibody production in cell cultures.
Uniqueness
2,5-Dioxopyrrolidin-1-yl4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoate is unique due to its combination of a fluorescent phenanthroimidazole moiety and a reactive benzoate ester. This dual functionality allows it to be used in a variety of applications, from bioimaging to materials science.
特性
分子式 |
C26H17N3O4 |
|---|---|
分子量 |
435.4 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoate |
InChI |
InChI=1S/C26H17N3O4/c30-21-13-14-22(31)29(21)33-26(32)16-11-9-15(10-12-16)25-27-23-19-7-3-1-5-17(19)18-6-2-4-8-20(18)24(23)28-25/h1-12H,13-14H2,(H,27,28) |
InChIキー |
WAMOUNPTRGUQLD-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C3=NC4=C(N3)C5=CC=CC=C5C6=CC=CC=C64 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Methyl 2-(6-chloro-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate](/img/structure/B13039336.png)




